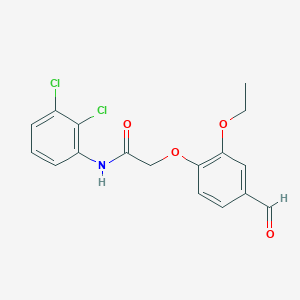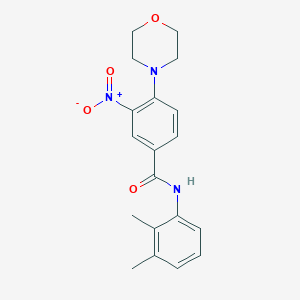![molecular formula C15H21NO3 B4407004 2-[(diisopropylamino)carbonyl]phenyl acetate](/img/structure/B4407004.png)
2-[(diisopropylamino)carbonyl]phenyl acetate
Vue d'ensemble
Description
2-[(diisopropylamino)carbonyl]phenyl acetate, also known as DIPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DIPAC is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.36 g/mol.
Mécanisme D'action
The mechanism of action of 2-[(diisopropylamino)carbonyl]phenyl acetate is still not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes by binding to the active site of the enzyme and interfering with its function. This compound has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of bacteria and viruses by disrupting their cell membrane integrity. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(diisopropylamino)carbonyl]phenyl acetate has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. This compound is also stable under normal laboratory conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It has low water solubility, which can limit its use in biological systems. In addition, this compound can exhibit cytotoxicity at high concentrations, which can affect the accuracy of experimental results.
Orientations Futures
There are several future directions for research on 2-[(diisopropylamino)carbonyl]phenyl acetate. One area of research is to investigate the mechanism of action of this compound in more detail. This will help to understand how this compound interacts with enzymes and other biological systems. Another area of research is to explore the potential applications of this compound in drug development. This compound has shown promising results in inhibiting the activity of enzymes, making it a potential candidate for developing new drugs. Finally, more research is needed to explore the potential applications of this compound in materials science. This compound has been used as a fluorescent probe, and its optical properties can be further explored for developing new materials.
Applications De Recherche Scientifique
2-[(diisopropylamino)carbonyl]phenyl acetate has been extensively studied for its potential applications in various fields such as drug discovery, chemical biology, and materials science. This compound has been reported to exhibit anticancer, antimicrobial, and antiviral activities. It has also been used as a fluorescent probe for imaging biological systems. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and urease, making it a potential candidate for drug development.
Propriétés
IUPAC Name |
[2-[di(propan-2-yl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10(2)16(11(3)4)15(18)13-8-6-7-9-14(13)19-12(5)17/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDOTNKGPRBSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-morpholinylmethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4406925.png)
![2-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B4406926.png)
![4-chloro-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4406940.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B4406943.png)
![1-[3-(4-iodo-2-methylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4406947.png)
![4-{[(2-phenylethyl)amino]carbonyl}phenyl propionate](/img/structure/B4406955.png)
![1-{4-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4406966.png)



amine hydrochloride](/img/structure/B4406996.png)

![4-[(ethylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4407006.png)
![N-[2-(dimethylamino)ethyl]-4-isobutoxybenzamide hydrate](/img/structure/B4407015.png)